molecular formula C18H14BrFN4O3 B2484256 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052603-75-4

1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Número de catálogo: B2484256
Número CAS: 1052603-75-4
Peso molecular: 433.237
Clave InChI: OJEFKMIQCKSIJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole core with a 2-bromo-5-methoxybenzyl group at position 1 and a 4-fluorophenyl substituent at position 3. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., benzyl-substituted pyrrolotriazoles) have been explored for therapeutic applications, including kinase inhibition or antimicrobial activity .

Propiedades

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEFKMIQCKSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrFN3O3C_{16}H_{15}BrFN_3O_3 with a molecular weight of approximately 396.21 g/mol. The structure features a triazole ring, which is known for its stability and bioactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, triazole compounds have shown promising activity against various pathogens, including fungi like Candida albicans and bacteria such as Mycobacterium smegmatis . The specific compound may exhibit similar properties due to the presence of the triazole moiety.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A16Mycobacterium smegmatis
Compound B0.0063E. coli
Compound C8C. albicans

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole hybrids. For example, compounds containing triazole scaffolds have been evaluated for their effects on non-small-cell lung cancer (NSCLC) cells, with some derivatives demonstrating significant cytotoxicity . The compound under discussion may similarly influence cancer cell viability through mechanisms involving apoptosis and reactive oxygen species (ROS) generation.

Table 2: Anticancer Activity of Selected Triazole Compounds

Compound NameIC50 (µM)Cancer Type
Compound X6.06Non-small-cell lung cancer
Compound Y12.5Breast cancer
Compound Z15Colon cancer

The biological activity of triazole derivatives often involves interaction with specific biological targets:

  • Inhibition of Cytochrome P450 Enzymes : Many azoles inhibit CYP51, crucial for ergosterol biosynthesis in fungi .
  • Induction of Apoptosis : Studies have shown that certain triazoles can trigger apoptotic pathways in cancer cells by increasing ROS levels and activating caspases .
  • Antimicrobial Mechanisms : Triazoles may disrupt cell membrane integrity or inhibit essential metabolic pathways in bacteria and fungi.

Case Studies

  • Antifungal Activity : A study synthesized various triazole derivatives and tested them against fungal strains. While many compounds showed limited activity, some demonstrated MIC values that suggest potential for further development .
  • Anticancer Efficacy : In a recent evaluation, a related triazole compound exhibited an IC50 value of 6.06 µM against NSCLC cells, indicating strong cytotoxicity and potential as a therapeutic agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold and Substituent Analysis

The target compound’s pyrrolo[3,4-d][1,2,3]triazole dione core distinguishes it from other triazole- or benzoxazole-based analogs. Key comparisons include:

Table 1: Structural and Analytical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Source
1-(2-Bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (Target) Pyrrolo[3,4-d][1,2,3]triazole dione 2-Bromo-5-methoxybenzyl (C₁), 4-fluorophenyl (C₅) ~465 (estimated) Not reported in evidence; expected C-Br (533 cm⁻¹), C-F (1250 cm⁻¹), aromatic protons (δ 6–8 ppm)
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-triazole-3-thione (Compound 6m) Benzoxazole-triazole hybrid 4-Bromophenyl (C₂), 2-methylphenyl (C₄) 460.3 IR: C-Br (533 cm⁻¹), C=S (1212 cm⁻¹); ¹H-NMR: δ 9.51 (triazole NH), δ 2.55 (CH₃)
1-Benzyl-5-(4-fluorophenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione Pyrrolo[3,4-d][1,2,3]triazole dione Benzyl (C₁), 4-fluorophenyl (C₅) ~410 (estimated) Not reported; registry number 1007924-14-2 provided
(3aR,6aR)-1-Phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]-pyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole dione Phenyl (C₁), (R)-1-phenylethyl (C₅), 4-(trifluoromethyl)phenyl (C₃) ~515 (estimated) X-ray crystallography confirmed stereochemistry; trifluoromethyl group enhances lipophilicity
Key Observations:

Steric Effects : The 2-bromo-5-methoxybenzyl group introduces steric hindrance absent in the simpler benzyl analog , which could reduce metabolic degradation or improve target selectivity.

Spectral Signatures : Compound 6m shares a bromo substituent but lacks the pyrrolotriazole dione core, resulting in distinct IR (C=S vs. C=O) and NMR profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.